

S55746 experimental thrombocytopenia avoidance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: s55746

CAS No.: 1448525-91-4

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Mechanism of Thrombocytopenia Avoidance

The core reason **S55746** spares platelets is its selective mechanism of action. Platelet survival depends on the anti-apoptotic protein **BCL-XL**, not BCL-2 [1] [2]. Early BCL-2 inhibitors like navitoclax (ABT-263) caused dose-limiting thrombocytopenia because they simultaneously inhibited both BCL-2 and BCL-XL [1] [2].

S55746 was specifically developed as a **BCL-2-specific inhibitor** to overcome this issue. The quantitative data below shows its strong affinity for BCL-2 and significantly weaker binding to BCL-XL, thereby preserving BCL-XL-dependent platelets [1] [3].

Protein Target	Affinity (Ki or KD)	Selectivity Ratio (vs. BCL-2)	Cellular Consequence
BCL-2	Ki = 1.3 nM [1] [3]	---	Induces apoptosis in BCL-2-dependent cancer cells [1]
BCL-XL	Ki = 5.2 x 10 ⁻⁷ M [1]	~70 to 400-fold less [1] [3]	No cytotoxic activity on BCL-XL-dependent cells (e.g., platelets) [1] [3]

Protein Target	Affinity (Ki or KD)	Selectivity Ratio (vs. BCL-2)	Cellular Consequence
MCL-1	No significant binding [1] [3]	N/A	No activity on MCL-1-dependent cells [1]
BFL-1	No significant binding [1]	N/A	Not a target [1]

Experimental Evidence and Validation Protocols

The selectivity profile of **S55746** was confirmed through binding assays and functional cellular experiments.

Binding Affinity Assays

The initial validation involved direct measurement of **S55746**'s interaction with BCL-2 family proteins.

- **Technique: Fluorescence Polarization (FP)** assay, using Fluorescent-PUMA as a binder [1].
- **Key Result:** The data from this assay confirmed the high potency for BCL-2 (Ki = 1.3 nM) and poor affinity for BCL-XL, establishing the foundational selectivity ratio [1].

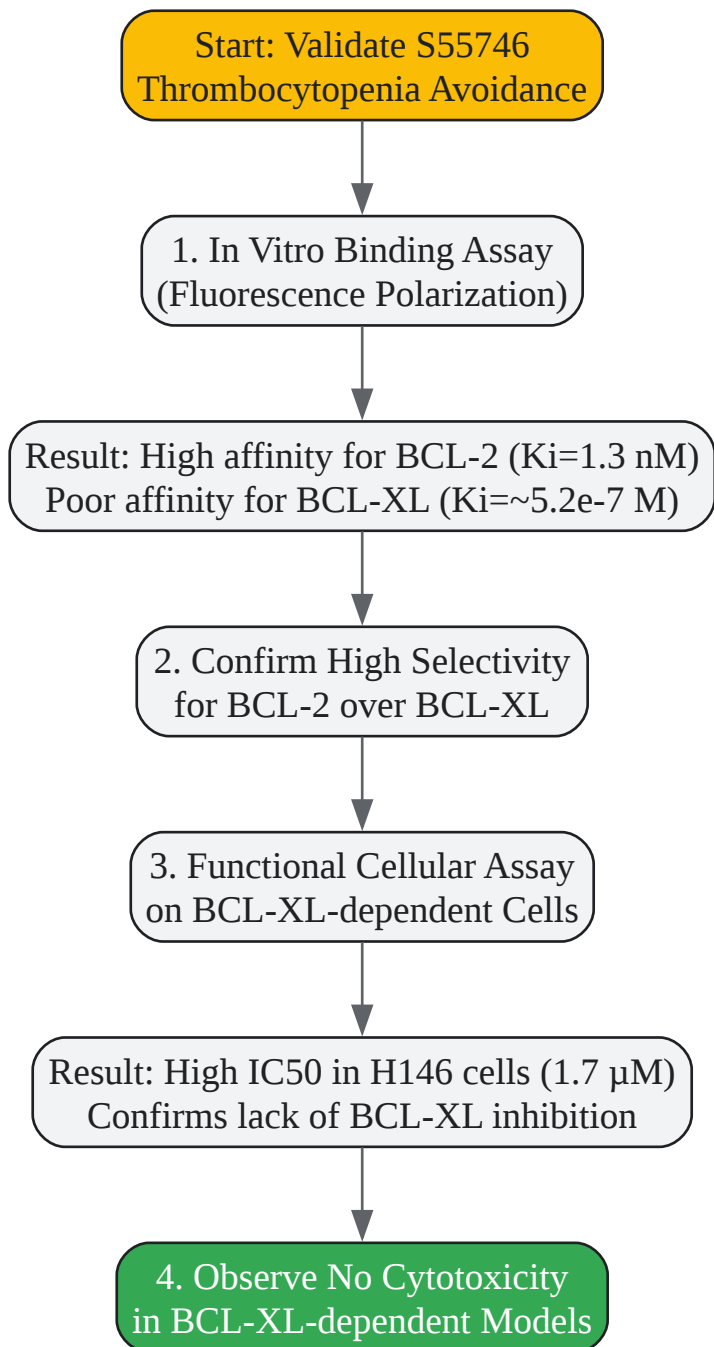
Functional Cellular Assays

The critical experiment to confirm the lack of platelet toxicity was conducted using dependent cell lines.

- **Cell Lines:**
 - **RS4;11:** A BCL-2-dependent acute lymphoblastic leukemia cell line [1] [3].
 - **H146:** A small cell lung cancer cell line dependent on BCL-XL for survival [1] [3].
- **Experimental Protocol:**
 - Culture the RS4;11 and H146 cell lines.
 - Treat cells with **S55746** at various concentrations for 72 hours.
 - Measure cell viability (e.g., via IC50 calculation) [1] [3].
- **Expected Results:**
 - **RS4;11:** **S55746** potently induces cell death with an **IC50 of 71.6 nM** [1] [3].
 - **H146:** **S55746** exhibits much weaker activity with an **IC50 of 1.7 μM**, demonstrating over 20-fold selectivity for BCL-2-dependent cells [1] [3].

- **Comparative Control:** The dual BCL-2/BCL-XL inhibitor ABT-263 (navitoclax) shows equivalent potency in both RS4;11 and H146 cell lines, confirming that its thrombocytopenia effect is due to BCL-XL inhibition [1].

The following diagram illustrates the logical workflow for experimentally validating **S55746**'s selectivity:



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Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which S55746 avoids thrombocytopenia? A1: S55746 avoids thrombocytopenia through its highly selective inhibition of BCL-2 while sparing BCL-XL. Since platelet survival is primarily dependent on BCL-XL, this selectivity prevents the rapid platelet drop (thrombocytopenia) associated with dual BCL-2/BCL-XL inhibitors like navitoclax [1] [2].

Q2: How does S55746's selectivity compare to venetoclax (ABT-199)? A2: Both S55746 and venetoclax are BCL-2 selective inhibitors designed to avoid BCL-XL inhibition and thrombocytopenia. They show an identical selectivity profile in cellular models, potently killing BCL-2-dependent RS4;11 cells while having minimal effect on BCL-XL-dependent H146 cells [1]. However, they have partially distinct binding modes within the BCL-2 hydrophobic groove [1].

Q3: What is a key experiment to demonstrate that my batch of S55746 is functioning selectively? A3: The most direct functional experiment is to run a parallel cell viability assay on both RS4;11 (BCL-2-dependent) and H146 (BCL-XL-dependent) cell lines. A successful result will show potent killing of RS4;11 cells (IC50 in the nanomolar range) and significantly weaker activity against H146 cells (IC50 in the low micromolar range) over 72 hours [1] [3].

Q4: Are there any in vivo data supporting the lack of thrombocytopenia with S55746? A4: Yes. The compound's developer reports that in mouse xenograft models, S55746 administered daily by oral route demonstrated robust anti-tumor efficacy with no observed weight loss or changes in behavior, which is a general indicator of tolerability and absence of acute toxicity [1] [3].

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References

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To cite this document: Smolecule. [S55746 experimental thrombocytopenia avoidance]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3316415#s55746-experimental-thrombocytopenia-avoidance]

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